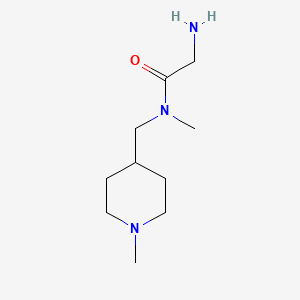
2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a compound featuring a piperidine moiety, an amino group, and an acetamide functional group. This unique structure contributes to its potential biological activities, particularly in pharmacology. Research has focused on its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications.
Chemical Structure
The molecular formula of this compound is C10H21N3O. The compound's structure is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Acetamide Group : Contributes to the compound's reactivity and interaction with biological systems.
- Chiral Center : Impacts the biological activity and selectivity towards specific receptors.
The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activities. This modulation can trigger downstream signaling pathways relevant to various biological processes. The precise molecular targets depend on the context of its application, which can include:
- Opioid Receptors : Preliminary studies suggest that this compound may interact with mu and delta opioid receptors, potentially influencing pain management and addiction treatment.
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, indicating that this compound might also exhibit such activities .
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, can possess notable antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
Pharmacological Applications
The compound has been studied for its potential use in treating various conditions:
- Neurological Disorders : Its structural features suggest it may serve as a lead compound for drug development targeting neurological issues.
- Cancer Treatment : There is ongoing exploration into its efficacy against cancer cells due to its unique chemical properties.
Case Studies
-
Study on Opioid Receptor Modulation :
- A study investigated the interaction of similar compounds with opioid receptors, demonstrating that modifications in structure significantly affected binding affinity and efficacy. The findings suggest that this compound could be optimized for better therapeutic profiles in pain management.
- Antimicrobial Activity Evaluation :
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methylpiperidine | Contains a piperidine ring | Lacks acetamide functionality |
| 2-Amino-N-(1-benzylpiperidin-3-ylmethyl)-acetamide | Benzyl substitution on piperidine | Potentially different biological activity profile |
| Donepezil | Piperidine-based acetylcholinesterase inhibitor | Established use in Alzheimer's treatment |
This table highlights the distinctiveness of this compound compared to other compounds due to its specific combination of functional groups.
属性
IUPAC Name |
2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12-5-3-9(4-6-12)8-13(2)10(14)7-11/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGKHDWOAUGAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














